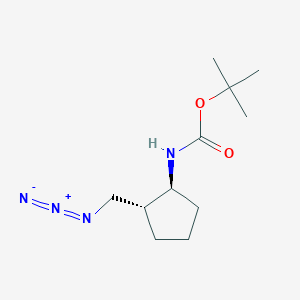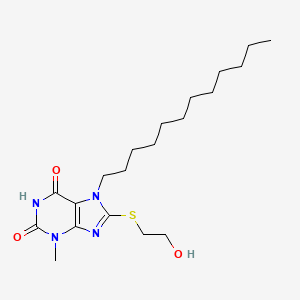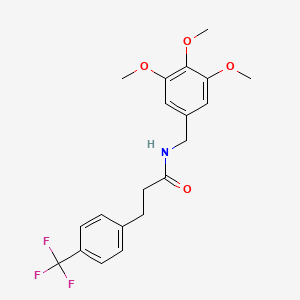
3-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzyl alcohol is a commonly used pharmaceutical intermediate . It has a molecular formula of C10H14O4 and a molar mass of 198.22 .
Synthesis Analysis
The synthesis of 3,4,5-trimethoxybenzyl alcohol involves dissolving 3,4,5-trimethoxybenzaldehyde and sodium borohydride in methanol, stirring for 30 minutes at room temperature, adjusting the pH to 8-9 with dilute hydrochloric acid, extracting with chloroform, and after the organic phase is combined, it is washed with water, dried by anhydrous magnesium sulfate and filtered, and the filtrate is evaporated to remove the solvent to obtain 3,4,5-trimethoxybenzyl alcohol .Molecular Structure Analysis
The molecular structure of 3,4,5-trimethoxybenzyl alcohol is represented by the formula (CH3O)3C6H2CH2OH .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzyl alcohol has a density of 1.233g/mL at 25°C (lit.), a melting point of 3°C, a boiling point of 228°C at 25mm Hg (lit.), and a flash point of >230°F . It is soluble in chloroform, dichloromethane, ethanol, and ethyl acetate .Scientific Research Applications
Pharmacokinetics and Metabolism
Compounds structurally related to 3-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)propanamide have been studied for their pharmacokinetics and metabolism. For instance, S-1, a selective androgen receptor modulator, was examined in rats to understand its absorption, clearance, distribution, and extensive metabolism, which is crucial for developing therapeutic agents for androgen-dependent diseases (Wu et al., 2006).
Novel Insecticides
Flubendiamide, a compound with a unique chemical structure featuring a trifluoromethyl group similar to 3-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)propanamide, shows potent insecticidal activity against lepidopterous pests, including resistant strains. It is anticipated to play a significant role in integrated pest management programs due to its novel mode of action and safety for non-target organisms (Tohnishi et al., 2005).
Antitumor Agents
The stereochemistry of dihydrofolate reductase inhibitor antitumor agents has been investigated, showing that compounds like "Baker's antifol" and "insoluble Baker's antifol" can serve as reversible and irreversible inhibitors of dihydrofolate reductase, showing promise in cancer chemotherapy. These compounds adopt an extended conformation and are protonated at one of the triazine ring nitrogens, which might be relevant for the research on similar compounds (Camerman et al., 1978).
Photochemistry of Benzyl Derivatives
The photochemistry of 3,5-dimethoxybenzyl compounds has been studied, revealing the generation of 5-methylene-1,3-cyclohexadiene derivatives through various leaving groups. These studies offer insights into the reactivity and potential applications of benzyl derivatives in photochemical processes (DeCosta et al., 2000).
Detection of Metabolites in Prostate Cancer Treatment
The metabolism of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, has been explored to understand the formation of reactive toxic metabolites. The detection of new N-oxidized metabolites in human liver microsomes and urine of prostate cancer patients contributes to the knowledge of drug metabolism and potential side effects (Goda et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4/c1-26-16-10-14(11-17(27-2)19(16)28-3)12-24-18(25)9-6-13-4-7-15(8-5-13)20(21,22)23/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNUXRXQWPBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)
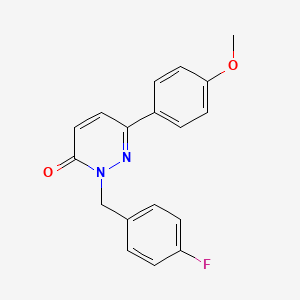
![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B3015883.png)
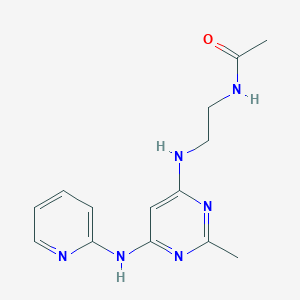
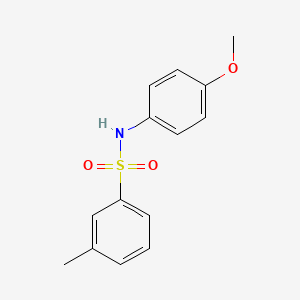
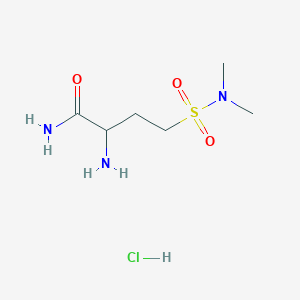
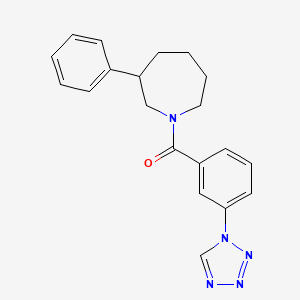
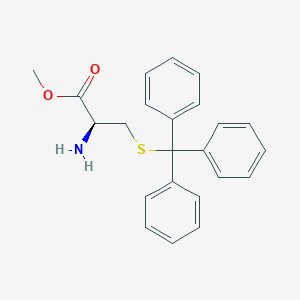
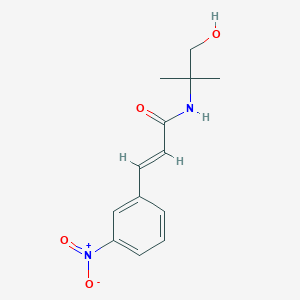
![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)
![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)
![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
